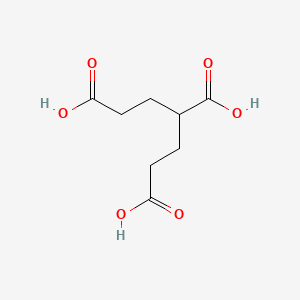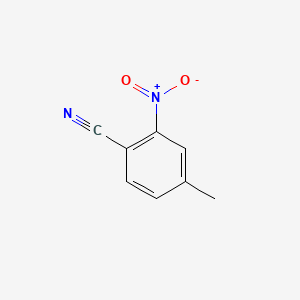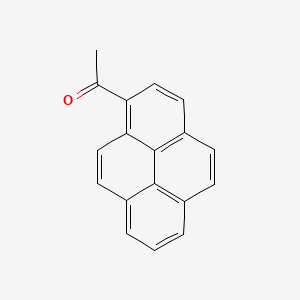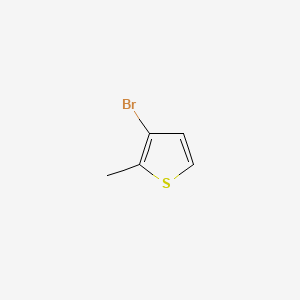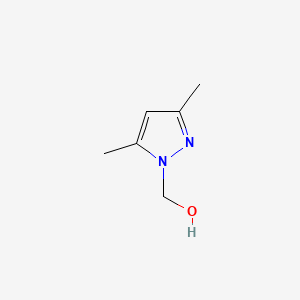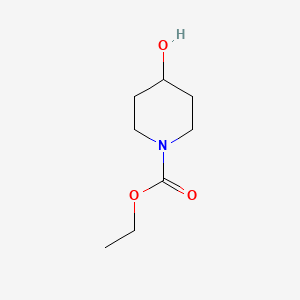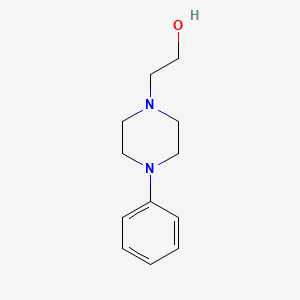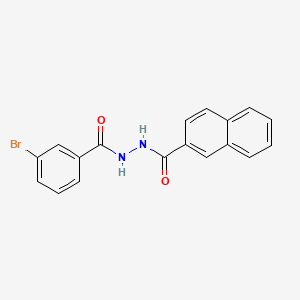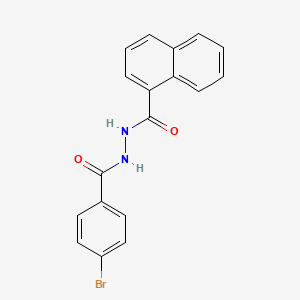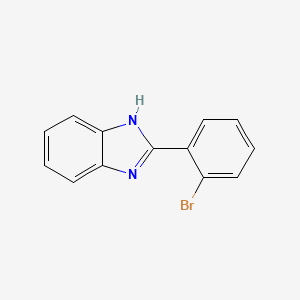
2-(2-Bromophenyl)-1H-benzimidazole
Vue d'ensemble
Description
"2-(2-Bromophenyl)-1H-benzimidazole" is a compound that has been explored in various scientific contexts. It belongs to the benzimidazole class, which is known for its significance in pharmaceutical and chemical research due to its versatile biological and chemical properties.
Synthesis Analysis
- Lygin and Meijere (2009) described the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide, which is related to the synthesis pathway of 2-(2-Bromophenyl)-1H-benzimidazole (Lygin & Meijere, 2009).
- Sharma, Kohli, and Sharma (2010) detailed the synthesis of similar benzimidazole derivatives, which provides insights into the methods used for synthesizing compounds like 2-(2-Bromophenyl)-1H-benzimidazole (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
- The molecular structure of similar benzimidazole compounds was analyzed by González-Padilla et al. (2014), providing insights into the structural aspects of 2-(2-Bromophenyl)-1H-benzimidazole (González-Padilla et al., 2014).
- Low, Cobo, Insuasty, Nogueras, Salcedo, and Sánchez (2002) discussed the hydrogen-bonded base-paired dimers in similar benzimidazole compounds, which can be relevant for understanding the molecular structure of 2-(2-Bromophenyl)-1H-benzimidazole (Low et al., 2002).
Chemical Reactions and Properties
- Insuasty et al. (2002) explored the reaction of 1,2-diaminobenzimidazole with bromophenylpropanones, which is relevant to understanding the chemical reactions of 2-(2-Bromophenyl)-1H-benzimidazole (Insuasty et al., 2002).
- The study by Goudgaon and Basha (2011) on the synthesis of benzimidazole derivatives provides additional insights into the chemical properties of similar compounds (Goudgaon & Basha, 2011).
Physical Properties Analysis
- The physical properties of benzimidazole derivatives, similar to 2-(2-Bromophenyl)-1H-benzimidazole, can be inferred from studies such as those by Takayanagi, Ogura, Tsuzuno, Kubota, and Iitaka (1983), which discuss the molecular structure of related compounds (Takayanagi et al., 1983).
Chemical Properties Analysis
- Hranjec, Pavlović, and Karminski-Zamola (2009) provided insights into the synthesis and crystal structure of benzimidazole compounds, which can help in understanding the chemical properties of 2-(2-Bromophenyl)-1H-benzimidazole (Hranjec, Pavlović, & Karminski-Zamola, 2009).
- Yagupolskii and Fedyuk (2000) discussed the synthesis of alkyl-1-(bromodifluoromethyl)benzimidazoles, providing a perspective on the chemical properties and synthesis techniques relevant to 2-(2-Bromophenyl)-1H-benzimidazole (Yagupolskii & Fedyuk, 2000).
Applications De Recherche Scientifique
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : 2-(2-Bromophenyl)ethylamine, a compound similar to 2-(2-Bromophenyl)-1H-benzimidazole, is used as a pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Typically, these compounds are used in various chemical reactions to produce the desired pharmaceutical product .
- Results : The outcomes obtained would also depend on the specific pharmaceutical product being synthesized. In general, the use of these intermediates can help to improve the efficiency and effectiveness of the synthesis process .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Compounds containing a bromophenyl group and a morpholine ring, similar to 2-(2-Bromophenyl)-1H-benzimidazole, have been explored for their potential antimicrobial activity.
- Method : These compounds are typically tested using in vitro assays to determine their antimicrobial activity against various bacterial and fungal strains.
- Results : Bromophenyl moieties have been found to exhibit antibacterial and antifungal properties in various studies.
-
Synthesis of ABAD Inhibitors
- Field : Medicinal Chemistry
- Application : 2-(2-Bromophenyl)pyrrolidine, a compound with a brominated phenyl substituent and a stable pyrrolidine ring, is used in the synthesis of ABAD inhibitors. These inhibitors have potential in treating Alzheimer’s and cancer by modulating enzyme activity effectively .
- Method : The synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
-
Preparation of Bcl-2 Inhibitors
- Field : Medicinal Chemistry
- Application : 2-(2-Bromophenyl)pyrrolidine is also involved in preparing Bcl-2 inhibitors, highlighting its importance in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized .
- Results : The outcomes obtained would also depend on the specific pharmaceutical product being synthesized .
-
Brominated Flame Retardants
- Field : Material Science
- Application : Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, are used in the production of brominated flame retardants (BFRs) .
- Method : Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results : Bromophenols derived from BFRs have been detected in human environments, including human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : 2-(2-Bromophenyl)pyrrolidine is a synthetic organic compound within the pyrrolidine family, distinguished by its brominated phenyl substituent . This structural feature confers unique chemical reactivity, facilitating further derivatization and modification .
- Method : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results : Given its distinctive properties, 2-(2-Bromophenyl)pyrrolidine serves as a valuable building block in organic chemistry, offering potential applications in drug discovery and material science .
Orientations Futures
Boronic acids and their derivatives, including bromophenols, have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . This suggests that “2-(2-Bromophenyl)-1H-benzimidazole” and similar compounds may have potential applications in these areas.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXRUUGKLDCECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157748 | |
| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1H-benzimidazole | |
CAS RN |
13275-42-8 | |
| Record name | 2-(2-Bromophenyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13275-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13275-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromophenyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)
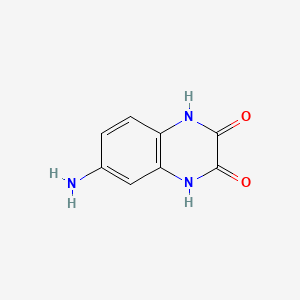
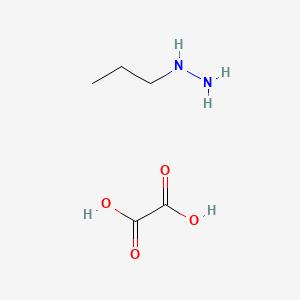
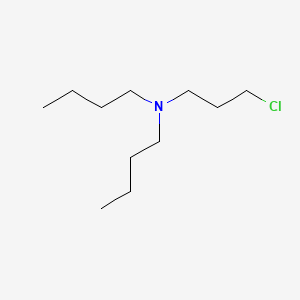
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)
